1,2-Benzisoxazol-3-ylacetyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

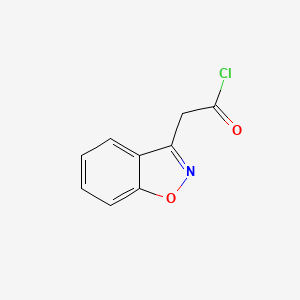

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,2-benzoxazol-3-yl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-9(12)5-7-6-3-1-2-4-8(6)13-11-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCFJNRUTPMOID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Unveiling 1,2 Benzisoxazol 3 Ylacetyl Chloride: a Key Player in the Benzisoxazole Family

The domain of heterocyclic chemistry is vast and pivotal to advancements in medicine and material science. Within this realm, the benzisoxazole class of compounds has garnered considerable attention. This article focuses on a specific, highly reactive member of this family: 1,2-Benzisoxazol-3-ylacetyl chloride. This compound serves as a critical building block in the synthesis of more complex molecules, largely due to the unique chemical characteristics of its core benzisoxazole structure.

Synthetic Methodologies for 1,2 Benzisoxazol 3 Ylacetyl Chloride and Its Precursors

Preparation of 1,2-Benzisoxazole-3-acetic Acid (Precursor)

The synthesis of 1,2-Benzisoxazol-3-ylacetyl chloride is contingent upon the availability of its precursor, 1,2-Benzisoxazole-3-acetic acid. This carboxylic acid serves as the immediate starting material for the final acylation step.

Established Synthetic Routes to 1,2-Benzisoxazole-3-acetic Acid

There are several established methods for the preparation of 1,2-Benzisoxazole-3-acetic acid. One prominent and patented method involves the reaction of 4-hydroxycoumarin (B602359) with hydroxylamine (B1172632) in the presence of a base. google.comwipo.intgoogle.com This process provides a direct route to the desired acid. google.com The base used in this reaction can be selected from carbonate salts, such as sodium or potassium carbonate, aqueous ammonia, or an organic base like an amine. google.com Another documented, albeit older, synthetic approach begins with 3-methyl-1,2-benzisoxazole, which is converted to the target acetic acid derivative through a series of chemical transformations. scribd.com A review of synthetic approaches to the 1,2-benzisoxazole (B1199462) core also highlights the reaction between hydroxylamine and 4-hydroxycoumarins as a facile method for synthesizing 1,2-benzisoxazole-3-acetic acids. chim.it This intermediate is noted for its utility in the synthesis of the anticonvulsant drug zonisamide. hrdpharm.com

Conversion of 1,2-Benzisoxazole-3-acetic Acid to this compound

The transformation of the carboxylic acid precursor into the corresponding acyl chloride is a critical step in the synthesis of the title compound.

Acyl Chloride Formation Reactions (e.g., using thionyl chloride)

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its effectiveness and the convenient nature of its byproducts. youtube.commasterorganicchemistry.com The reaction mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride. This forms a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. libretexts.org A chloride ion, generated during the process, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.comlibretexts.org

Applying this to the specific synthesis, 1,2-Benzisoxazole-3-acetic acid is treated with thionyl chloride to yield this compound. This reaction is typically performed in an inert solvent, and sometimes a catalytic amount of a base like dimethylformamide (DMF) is added to accelerate the reaction. youtube.com The resulting acyl chloride is a reactive intermediate that can be used in subsequent reactions without extensive purification. reddit.com

Diverse Synthetic Approaches to the 1,2-Benzisoxazole Core

The 1,2-benzisoxazole moiety is a privileged scaffold in medicinal chemistry, found in various pharmaceuticals. nih.govwikipedia.org Consequently, numerous methods have been developed for its synthesis.

[3+2] Cycloaddition Strategies

Among the modern methods for constructing the 1,2-benzisoxazole core, [3+2] cycloaddition reactions are particularly powerful as they allow for the simultaneous formation of both a C-C and a C-O bond. chim.it

A novel and efficient protocol for the synthesis of functionalized 1,2-benzisoxazoles involves the [3+2] cycloaddition of nitrile oxides with arynes. nih.govnih.govnih.gov This method is advantageous because both reactive intermediates, the nitrile oxide and the aryne, can be generated in situ under mild conditions from readily available precursors. nih.govorganic-chemistry.org

The aryne is typically generated from an o-(trimethylsilyl)aryl triflate precursor through fluoride (B91410) ion treatment. nih.gov Simultaneously, the nitrile oxide is generated from a corresponding chlorooxime, also induced by the fluoride ion (e.g., from CsF), which acts as a base. nih.govorganic-chemistry.org The two highly reactive species then undergo a cycloaddition reaction to form the 1,2-benzisoxazole ring system. nih.gov Researchers have optimized this reaction, finding that slow addition of the chlorooxime to an excess of the benzyne (B1209423) precursor in a solvent like acetonitrile (B52724) maximizes the yield of the desired benzisoxazole product. organic-chemistry.orgthieme-connect.com This methodology tolerates a wide variety of functional groups on both the aryne and nitrile oxide components, providing a direct route to diverse, substituted benzisoxazoles. nih.govthieme-connect.com

Table 1: Examples of 1,2-Benzisoxazole Synthesis via [3+2] Cycloaddition of Nitrile Oxides and Arynes Data sourced from Dubrovskiy, A. V., & Larock, R. C. (2010). Org. Lett., 12(6), 1180–1183. nih.gov

| Entry | Aryne Precursor Substituent | Chlorooxime Substituent (R) | Product Yield (%) |

| 1 | 3,4-dimethoxy | p-Tolyl | 65 |

| 2 | 3,4-difluoro | p-Tolyl | 36 |

| 3 | H | Phenyl | 90 |

| 4 | H | 4-Methoxyphenyl | 85 |

| 5 | H | 4-Nitrophenyl | 71 |

| 6 | H | 2-Thiophenyl | 54 |

| 7 | H | Cyclohexyl | 72 |

| 8 | H | (E)-Styryl | 73 |

Iodine(III)-Mediated [3+2] Cyclizations in Aqueous Media

Hypervalent iodine(III) reagents, such as Phenyliodine(III) diacetate (PIDA), are effective mediators for the synthesis of isoxazole (B147169) derivatives through oxidative cyclization. A notable method involves a highly efficient, tandem approach for synthesizing aryldiazenylisoxazolo-arenes starting from 2-amino-N'-arylbenzohydrazides. google.com

The reaction proceeds through the formation of (E)-(2-aminoaryl)(aryldiazenyl)methanone as a key intermediate. This is followed by an intramolecular oxidative O-N bond formation, facilitated by PIDA, which occurs in one pot at room temperature. google.com A key mechanistic feature is the nucleophilic attack by the carbonyl oxygen on an electrophilic amine, which leads to the formation of the isoxazole product. google.com This pathway highlights the utility of iodine(III) reagents in constructing the N-O bond essential for the 1,2-benzisoxazole core.

Phosphine-Mediated One-Pot Syntheses

A novel and efficient one-pot synthesis of 3-aryl or 3-alkyl substituted 1,2-benzisoxazoles has been developed utilizing triphenylphosphine (B44618) (PPh₃) as a mediator. organicreactions.orgnih.gov This methodology transforms 2-hydroxybenzonitriles and various bromides into the desired benzisoxazole products in good to excellent yields. organicreactions.orgrsc.org

The reaction proceeds via a Barbier-Grignard-type mechanism where an in situ generated Grignard reagent is involved. A proposed mechanism suggests that the process begins with the formation of a Grignard reagent from the bromide, which then reacts with the 2-hydroxybenzonitrile (B42573). An attack of the phenolic oxygen at the nitrogen atom of the cyano group forms a carbanion. This intermediate further interacts with PPh₃, and subsequent reductive elimination yields the final 1,2-benzisoxazole product. chim.it

The reaction conditions are generally mild, typically involving heating at 90 °C for a few hours in a mixed solvent system like THF and toluene. nih.gov The scope of the reaction is broad, accommodating both aryl and alkyl bromides with various electronic and steric properties.

Table 1: Substrate scope and yields for the PPh₃-mediated one-pot synthesis of 3-substituted 1,2-benzisoxazoles. Data sourced from Chen et al. (2017). nih.gov

Intramolecular Cyclization Pathways

Intramolecular cyclization is a cornerstone of 1,2-benzisoxazole synthesis, with several distinct pathways available depending on the starting material. rsc.orgwikipedia.org These methods generally involve the formation of the critical N-O bond within a single molecule.

One of the most traditional and widely used methods is the base-catalyzed cyclization of o-hydroxyaryl ketoximes. e-journals.inrjpbcs.com In this approach, the hydroxyl group of the oxime is typically converted into a better leaving group, facilitating the subsequent nucleophilic attack by the phenolic oxygen to close the ring. chim.itwikipedia.org For instance, treating an o-hydroxyphenylketoxime with thionyl chloride in the presence of a base like pyridine (B92270) can yield the corresponding 3-substituted 1,2-benzisoxazole. rjpbcs.com

Another pathway involves a divergent and regioselective synthesis from readily accessible ortho-hydroxyaryl N-H ketimines. This method proceeds through a common N-Cl imine intermediate. Under anhydrous conditions, this intermediate undergoes N-O bond formation to produce the 3-substituted benzisoxazole. rsc.org

A third distinct intramolecular pathway starts from 3-(2-hydroxyphenyl)-isoxazole derivatives. Treatment with a strong base like lithium diisopropylamide (LDA) can induce a tandem alkylation-cyclization sequence. This process involves a base-induced cyclization with N–O bond cleavage to form a benzisoxazole intermediate, which can then be further functionalized. wikipedia.org

Synthesis from 5-(2-nitrobenzylidene)barbiturates

A specific synthetic route to 2,1-benzisoxazoles involves the reductive intramolecular heterocyclization of 5-(2-nitrobenzylidene)barbiturates. proquest.com It is important to note that this method yields the 2,1-benzisoxazole isomer (also known as anthranil), which differs in the orientation of the N-O bond from the 1,2-benzisoxazole scaffold central to this article.

In this reaction, the 5-(2-nitrobenzylidene)barbiturate is treated with a reducing agent, such as tin(II) chloride dihydrate, in an acidic medium like methanol (B129727) and hydrochloric acid. proquest.com This process likely proceeds through the reduction of the nitro group to a nitroso intermediate, which then undergoes an intramolecular cyclization. Optimization of reaction conditions, including the choice of reducing agent, additives, and solvent, has led to improved yields of the resulting 3-substituted 2,1-benzisoxazoles, which are C5-coupled to a barbiturate (B1230296) moiety. proquest.com Yields for these products are reported to be in the range of 52-87%. proquest.com

Table of Compounds

Reactivity and Mechanistic Investigations of 1,2 Benzisoxazol 3 Ylacetyl Chloride Derivatives

Nucleophilic Acyl Substitution Reactions of the Acyl Chloride Moiety

The acetyl chloride group attached to the 1,2-benzisoxazole (B1199462) ring is a highly reactive carboxylic acid derivative. It readily undergoes nucleophilic acyl substitution, a two-step addition-elimination mechanism. libretexts.org The electrophilic carbonyl carbon is attacked by a nucleophile, forming a tetrahedral intermediate. libretexts.orglibretexts.org Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl double bond and resulting in a new acyl compound. libretexts.orglibretexts.org This high reactivity makes it a valuable precursor for the synthesis of various derivatives.

The reaction of 1,2-benzisoxazol-3-ylacetyl chloride with primary or secondary amines is a facile and common method for the synthesis of corresponding amide derivatives. youtube.comrsc.org This nucleophilic acyl substitution proceeds readily, often at room temperature, by treating the acyl chloride with the desired amine. rsc.org Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the hydrochloric acid byproduct. Alternatively, an external non-nucleophilic base like triethylamine (B128534) can be used. rsc.org

The general transformation is detailed below:

| Reactant 1 | Reactant 2 | Product | Byproduct |

| This compound | Primary or Secondary Amine (R¹R²NH) | N-substituted 2-(1,2-benzisoxazol-3-yl)acetamide | Hydrochloric Acid (HCl) |

This reaction is fundamental in medicinal chemistry for linking the 1,2-benzisoxazole moiety to various amine-containing scaffolds.

In a similar fashion to amide formation, this compound reacts with alcohols to yield ester derivatives. medcraveonline.com This process, known as esterification, involves the alcohol acting as the nucleophile. The reaction is typically carried out in the presence of a weak, non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the generated HCl, which could otherwise participate in side reactions. medcraveonline.com

The esterification reaction follows this general scheme:

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Alcohol (R-OH) | Base (e.g., Pyridine) | Alkyl 2-(1,2-benzisoxazol-3-yl)acetate |

The modification of secondary metabolites containing alcohol groups through esterification with acyl chlorides is a common strategy to create new derivatives with potentially altered biological activities. medcraveonline.com

The high reactivity of this compound makes it a suitable reagent for the acylation of complex biomolecules, including peptides and other natural products. lookchem.com It can be used to introduce the 1,2-benzisoxazol-3-ylacetyl group onto the N-terminus of a peptide chain or onto a reactive side-chain functional group (such as the epsilon-amino group of lysine (B10760008) or the hydroxyl group of serine).

This type of modification is a key strategy in the development of peptidomimetics and molecular probes. nih.gov The introduction of a heterocyclic moiety like 1,2-benzisoxazole can significantly alter the pharmacological properties of the parent peptide. While some strategies focus on replacing amide bonds with bioisosteric rings like 1,2,3-triazoles or oxadiazoles, the use of acyl chlorides allows for the direct addition of the heterocyclic group. nih.govnih.gov This approach is compatible with standard solid-phase peptide synthesis protocols. nih.gov

Reactivity Pertaining to the 1,2-Benzisoxazole Ring System

The 1,2-benzisoxazole ring, while aromatic and relatively stable, contains a labile N-O bond that is susceptible to cleavage under specific reaction conditions. wikipedia.org This reactivity is distinct from the acyl chloride moiety and provides a pathway to structurally different classes of compounds.

The cleavage of the N-O bond is a characteristic reaction of 1,2-benzisoxazoles and related isoxazolines. wikipedia.orgresearchgate.net This can be achieved through several methods, most notably via base-induced or reductive pathways.

Base-Induced Cleavage : In a process known as the Kemp elimination, treatment with a strong base can induce the cleavage of the weak N-O bond, leading to the formation of a 2-hydroxybenzonitrile (B42573) species. wikipedia.org

Reductive Cleavage : The N-O bond is susceptible to cleavage by various reducing agents. Transition metal-mediated reductions are common. nih.gov For instance, reagents like Raney nickel in combination with a Lewis acid such as aluminum chloride (AlCl₃) have been shown to be effective in cleaving the N-O bond in related isoxazoline (B3343090) systems. nih.gov Other reductive systems used for this transformation include hydrogenolysis with palladium on carbon (Pd-C/H₂), samarium(II) iodide (SmI₂), and molybdenum hexacarbonyl (Mo(CO)₆). nih.gov

A summary of cleavage conditions is presented below:

| Reagent(s) | Reaction Type | Resulting Transformation |

| Strong Base (e.g., t-BuOK) | Kemp Elimination | N-O bond scission |

| Raney Ni / AlCl₃ | Reductive Cleavage | N-O bond scission |

| Mo(CO)₆ | Reductive Cleavage | N-O bond scission |

| LiAlH₄ | Reductive Cleavage | N-O bond scission |

The choice of reagent is critical as it determines the final product of the transformation.

The cleavage of the N-O bond is intrinsically a ring-opening reaction, which transforms the 1,2-benzisoxazole core into an open-chain derivative. The nature of the final product depends on the reagents and workup conditions used.

Following the base-induced Kemp elimination, the resulting intermediate rearranges to form a stable substituted 2-hydroxyphenylacetonitrile.

In the case of reductive N-O bond cleavage, such as with Raney nickel/AlCl₃ in an aqueous methanol (B129727) solvent system, the initial cleavage yields an imine intermediate. nih.gov This intermediate is then typically hydrolyzed in situ to afford a β-hydroxy ketone. nih.gov This two-step sequence of N-O cleavage followed by hydrolysis is a powerful method for converting 1,2-benzisoxazole derivatives into functionalized acyclic compounds. The biotransformation of drugs containing the 1,2-benzisoxazole ring, such as the anticonvulsant zonisamide, can also proceed via reductive N-O bond cleavage. researchgate.net

Radical-Based Cascade Reactions Involving the Benzisoxazole Nucleus

The inherent reactivity of the benzisoxazole scaffold allows for its participation in sophisticated radical-based cascade reactions. These transformations often leverage the unique electronic properties of the heterocyclic system to construct complex molecular architectures. One notable example is the radical dearomatizing spirocyclization of benzisoxazole-tethered ynones. chim.it This process involves a sequential addition of a thiol-based radical to the triple bond of the ynone, which is attached to the benzisoxazole core. chim.it The resulting vinyl radical then attacks the C=N double bond within the benzisoxazole ring, leading to the formation of spirocyclic benzisoxazolines. chim.it

The efficiency of this cascade is influenced by the electronic nature of the thiol used. Electron-rich aromatic thiols have been found to provide the best results in these transformations. chim.it This method provides an efficient route to spirocyclic structures that are of interest in medicinal chemistry and materials science.

Table 1: Radical Dearomatizing Spirocyclization of Benzisoxazole-Tethered Ynones

| Reactant | Radical Source | Key Mechanistic Step | Product |

|---|

Reactivity under Acidic or Basic Conditions

The 1,2-benzisoxazole nucleus exhibits distinct reactivity under both acidic and basic conditions, often leading to cleavage of the heterocyclic ring. The relatively weak N-O bond is a key feature influencing its stability and reaction pathways. wikipedia.org

Under basic conditions, 1,2-benzisoxazoles can undergo what is known as the Kemp elimination. wikipedia.org In this reaction, treatment with a strong base results in the cleavage of the N-O bond to afford a 2-hydroxybenzonitrile species. wikipedia.org The synthesis of certain 3-substituted 1,2-benzisoxazoles can also be achieved under basic conditions through the cyclization of o-substituted aryl oximes. chim.it For instance, the treatment of acetohydroxamic acid with 2-fluorobenzonitriles in the presence of a base can yield 3-amino-benzisoxazoles. chim.it

In acidic environments, the reactivity of the benzisoxazole core is also pronounced. For example, the treatment of O-aryl oximes with acid can lead to the formation of 3-amino- and other 3-substituted benzisoxazoles. chim.it However, more forceful acidic conditions can lead to the rupture of the heterocyclic ring. Studies on 1,2-benzisoxazole 2-oxides have shown that reactions with halogen acids result in the cleavage of the isoxazole (B147169) ring. rsc.orgrsc.org

The stability of the benzisoxazole ring is therefore highly dependent on the reaction conditions and the nature of the substituents on the ring. The presence of the acetyl chloride moiety at the 3-position in this compound would likely influence its reactivity under these conditions, although specific studies on this derivative are not extensively detailed in the provided context.

Table 2: Reactivity of the 1,2-Benzisoxazole Nucleus under Different Conditions

| Condition | Reagent Type | General Outcome |

|---|---|---|

| Basic | Strong bases (e.g., LDA) | N-O bond cleavage (Kemp elimination) |

| Basic | Base-promoted cyclocondensation | Formation of hydrogenated benzisoxazoles |

| Acidic | Acid treatment of O-aryl oximes | Formation of 3-substituted benzisoxazoles |

Applications in Advanced Organic Synthesis

Role as a Key Building Block for Heterocyclic Compound Synthesis

The 1,2-benzisoxazole (B1199462) ring system is a cornerstone in the synthesis of numerous nitrogen-containing heterocyclic compounds. chim.it Its derivatives are considered versatile building blocks, largely because the core structure is associated with significant biological activities. chim.itnih.gov The development of modern synthetic methods has further enhanced the accessibility and utility of this scaffold. chim.it For instance, efficient techniques like the [3+2] cycloaddition of in situ generated nitrile oxides and arynes provide a direct route to functionalized 1,2-benzisoxazoles under mild conditions. organic-chemistry.org

1,2-Benzisoxazol-3-ylacetyl chloride, as a derivative, leverages the pre-formed, stable benzisoxazole core. It allows chemists to readily introduce this heterocycle into larger, more complex molecules through acylation reactions. This approach is fundamental in constructing diverse molecular architectures where the benzisoxazole unit imparts specific desired properties, often related to biological function.

Synthesis of Complex 1,2-Benzisoxazole-Containing Architectures

The construction of intricate molecules containing the 1,2-benzisoxazole ring is a focal point of contemporary organic synthesis. The reactivity of substituents on the benzisoxazole core, particularly at the C-3 position, is instrumental in building these complex structures.

The C-3 position of the 1,2-benzisoxazole ring is a common site for chemical modification to alter the molecule's properties and study structure-activity relationships. nih.gov this compound is specifically designed for this purpose, with the acetyl chloride group serving as a highly reactive electrophile for derivatization. This functional group readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.

A prominent example of C-3 derivatization is seen in the synthesis of pharmacologically active compounds. For instance, 1,2-benzisoxazole-3-acetic acid, the direct precursor to the acetyl chloride, is a key starting material for producing 1,2-benzisoxazole-3-methanesulfonamide (Zonisamide). google.com This transformation involves converting the acetic acid side chain into a methanesulfonyl chloride, which is then aminated. google.comnih.gov Similarly, related C-3 functionalized derivatives, like 3-(bromomethyl)-1,2-benzisoxazole, can be converted into sulfamoylmethyl derivatives, which have shown significant anticonvulsant activity. nih.govnih.gov The synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide highlights how a reactive group at the C-3 position serves as a precursor for preparing a variety of 3,5-disubstituted 1,2-benzisoxazoles. researchgate.net

Table 1: Examples of Derivatization at the C-3 Position of 1,2-Benzisoxazole This table is interactive. Click on the headers to sort.

| Starting Material Analogue | Reagents | Product Type | Application/Significance | Reference(s) |

|---|---|---|---|---|

| 1,2-Benzisoxazole-3-acetic acid | 1. Chlorosulfonic Acid 2. Phosphoryl Chloride 3. Ammonia | 1,2-Benzisoxazole-3-methanesulfonamide | Key step in the synthesis of the anticonvulsant drug Zonisamide. | google.com |

| 3-(Bromomethyl)-1,2-benzisoxazole | 1. Sodium Bisulfite 2. Chlorination 3. Amination | 3-(Sulfamoylmethyl)-1,2-benzisoxazole | Generation of derivatives with marked anticonvulsant activity. | nih.govnih.gov |

While this compound is primarily used for substitution reactions, the underlying benzisoxazole scaffold can be incorporated into more rigid and complex fused and spirocyclic systems. The synthesis of the benzisoxazole core itself can be achieved through methods that simultaneously form C-C and C-O bonds, such as the [3+2]-cycloaddition reactions between arynes and nitrile oxides. chim.it This strategy is a powerful way to build the benzisoxazole ring as part of a larger, pre-existing molecular framework, which can lead to fused heterocyclic systems. chim.itorganic-chemistry.org Once the core is formed with a reactive handle like the acetyl chloride group, further intramolecular cyclization reactions can be designed to form additional rings, leading to complex polycyclic architectures.

Precursor for the Elaboration of Diverse Chemical Libraries

The generation of chemical libraries containing a common scaffold is a cornerstone of modern drug discovery. This compound is an ideal precursor for this purpose. Its high reactivity allows for its use in parallel synthesis schemes, where it can be reacted with a large and diverse set of nucleophiles (e.g., amines, alcohols) to rapidly generate a library of amides and esters.

This approach is analogous to methods used for other heterocyclic cores. For example, a library of potential enzyme inhibitors was created by reacting 2-(bromomethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, a reactive analogue, with a wide array of commercially available carboxylic acids. nih.gov Similarly, the reactivity of the 3-chloromethyl group in other benzisoxazole derivatives has been exploited to create a series of new compounds for biological screening. researchgate.net By applying these principles, this compound can be used to construct large, diverse libraries of novel compounds built around the "privileged" 1,2-benzisoxazole scaffold for high-throughput screening. nih.gov

Utility in the Construction of Advanced Pharmaceutical Intermediates

The 1,2-benzisoxazole scaffold is present in numerous drugs, and its derivatives are critical intermediates in the pharmaceutical industry. chim.itnih.gov The most prominent application for derivatives of 1,2-benzisoxazol-3-acetic acid, and by extension its acetyl chloride, is in the synthesis of the anticonvulsant drug Zonisamide. chim.itgoogle.comlgcstandards.com

Industrial processes have been developed for the preparation of 1,2-benzisoxazole-3-methanesulfonamide (Zonisamide) starting from 1,2-benzisoxazole-3-acetic acid. google.com This process involves the conversion of the C-3 acetic acid moiety into a methanesulfonamide (B31651) group, demonstrating the role of this specific side chain as a key pharmaceutical intermediate. google.com Research has shown that modifications to this C-3 side chain and substitutions on the benzene (B151609) ring can significantly impact biological activity. For example, introducing a halogen at the 5-position of the benzisoxazole ring was found to increase anticonvulsant activity, while other substitutions on the sulfamoyl group led to decreased activity. nih.govnih.gov

Beyond anticonvulsants, the 1,2-benzisoxazole core is a key feature in drugs with other therapeutic applications, including antipsychotic agents like Risperidone and potential anticancer compounds. chim.itnih.gov The synthesis of these complex molecules often relies on the strategic use of functionalized benzisoxazole building blocks.

Table 2: Pharmaceutical Relevance of the 1,2-Benzisoxazole-3-acetyl Moiety This table is interactive. Click on the headers to sort.

| Drug/Compound Class | Therapeutic Area | Role of the C-3 Acetyl Group Precursor | Reference(s) |

|---|---|---|---|

| Zonisamide | Anticonvulsant / Antiepileptic | 1,2-Benzisoxazole-3-acetic acid is a key starting material for the synthesis of the active pharmaceutical ingredient. | chim.itgoogle.comlgcstandards.com |

| 3-(Sulfamoylmethyl)-1,2-benzisoxazole Derivatives | Anticonvulsant | Synthesized from C-3 functionalized benzisoxazoles; show marked anticonvulsant activity in preclinical models. | nih.govnih.gov |

| Risperidone | Antipsychotic | A well-established drug containing the 1,2-benzisoxazole scaffold, highlighting its importance in CNS drug discovery. | chim.it |

| Various Amide Derivatives | Antipsychotic | New derivatives synthesized from the benzisoxazole core show potential as multi-target antipsychotic agents. | nih.gov |

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For derivatives of 1,2-benzisoxazole (B1199462), ¹H and ¹³C NMR are routinely employed to confirm the successful synthesis and structural integrity of the target compounds. mdpi.com

In the ¹H NMR spectrum of a related compound, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, characteristic singlets for the methyl (CH₃) protons appear at approximately 2.11 ppm, while the chloromethyl (ClCH₂) protons are observed further downfield at around 5.22 ppm. mdpi.com The aromatic protons of the benzene (B151609) ring typically present signals between 7.74 and 8.34 ppm. mdpi.com For 1,2-Benzisoxazol-3-ylacetyl chloride, one would anticipate a singlet for the acetyl chloride's methylene (B1212753) (CH₂) protons, with its chemical shift influenced by the adjacent carbonyl and benzisoxazole ring. The aromatic protons would exhibit a complex splitting pattern characteristic of a substituted benzene ring.

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom. For instance, in benzazole systems, the chemical shifts of the carbon atoms in the heterocyclic and benzene rings are well-documented and can be used to distinguish between different isomers and substitution patterns. mdpi.com In the case of this compound, distinct signals would be expected for the carbonyl carbon, the methylene carbon, and the carbons of the benzisoxazole moiety.

While ¹⁹F NMR is not directly applicable to this compound itself, it is a crucial tool for the characterization of fluorinated analogues, such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride. nih.gov The presence and position of fluorine atoms can be unequivocally determined using this technique.

Table 1: Representative ¹H NMR Data for a Related 1,2-Benzisoxazole Derivative

| Functional Group | Chemical Shift (ppm) |

|---|---|

| Methyl (CH₃) | 2.11 |

| Chloromethyl (ClCH₂) | 5.22 |

| Aromatic (C-H) | 7.74 - 8.34 |

Data derived from N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound (C₉H₆ClNO₂), the expected molecular weight can be calculated from its chemical formula.

In the mass spectrum of a similar compound, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, two molecular ion peaks are observed at m/z 242 and 244. mdpi.com This isotopic pattern is characteristic of a compound containing one chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement. mdpi.com For this compound, a similar isotopic pattern for the molecular ion would be expected, confirming the presence of chlorine.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

For a related acetamide (B32628) derivative, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, the IR spectrum shows a characteristic N-H stretching vibration around 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band at 1611 cm⁻¹. mdpi.com In the case of this compound, a strong absorption band in the region of 1780-1815 cm⁻¹ would be expected, which is characteristic of the carbonyl group in an acyl chloride. The spectrum would also display absorptions corresponding to the C=N and C=C bonds of the benzisoxazole ring system.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3300 |

| C=O Stretch (Amide) | ~1611 |

| C=O Stretch (Acyl Chloride) | 1780 - 1815 |

Data includes information from related benzisoxazole derivatives. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound was found in the provided search results, this method is crucial for unambiguously establishing the solid-state conformation and intermolecular interactions of related benzisoxazole derivatives. The resulting crystal structure provides bond lengths, bond angles, and torsion angles, offering definitive proof of the molecular geometry.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. For this compound (C₉H₆ClNO₂), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to verify the purity and identity of the compound. For instance, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was confirmed by elemental analysis, which supported its proposed chemical formula. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide |

| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride |

| 1,2-Benzisoxazol-3-ylacetic acid |

| N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide |

| Hydroxylamine (B1172632) hydrochloride |

| Pyridine (B92270) |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the geometric and electronic characteristics of the 1,2-benzisoxazole (B1199462) ring system. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model these properties with high accuracy.

Detailed research on related heterocyclic systems, such as 1,2-disubstituted benzimidazoles, demonstrates the power of these computational approaches. nih.gov For these molecules, calculations have been used to determine optimized geometries, including bond lengths and angles, which show a good correlation with experimental X-ray diffraction data. nih.gov Similar methodologies can be applied to 1,2-benzisoxazole derivatives to predict their three-dimensional structures.

Furthermore, these calculations elucidate electronic properties that govern the molecule's behavior. Natural Bond Orbital (NBO) analysis can reveal charge distributions across the atoms, while the analysis of the Molecular Electrostatic Potential (MEP) surface can identify regions susceptible to electrophilic or nucleophilic attack. nih.gov Theoretical calculations have also been successfully used to rationalize the decomposition pathways of isomers like 3-methyl-1,2-benzisoxazole by determining the properties of their ionic structures. researchgate.net

Table 1: Application of Quantum Chemical Methods to Heterocyclic Compounds

| Computational Method | Property Investigated | Significance |

| DFT/ab initio | Optimized Molecular Geometry (Bond Lengths, Angles) | Predicts the stable 3D structure of the molecule. nih.gov |

| NBO Analysis | Atomic Charge Distribution | Helps understand the electronic nature and polarity of bonds. nih.gov |

| MEP Analysis | Electron Density Surface | Identifies reactive sites for non-covalent interactions. nih.gov |

| AIM Analysis | Bond Critical Points (BCPs) | Characterizes the nature of chemical bonds within the molecule. nih.gov |

Mechanistic Studies through Computational Modeling (e.g., N-O bond formation)

The synthesis of the 1,2-benzisoxazole core often involves complex reaction mechanisms, such as the crucial N-O bond formation step. chim.it Computational modeling is an invaluable tool for mapping the potential energy surfaces of these reactions, identifying transition states, and calculating activation energies, thereby clarifying the mechanistic pathways.

One of the traditional and common routes to the 1,2-benzisoxazole core is through the cyclization of o-hydroxyaryl oximes or imines, which proceeds via N-O bond formation. chim.it Similarly, studies on the synthesis of related isoxazolidines detail an intramolecular N-O bond formation where the cyclization pathway is highly dependent on factors like steric hindrance. acs.orgnih.gov Computational models can simulate these steric effects and predict the most favorable reaction conditions.

A more modern approach involves the [3+2] cycloaddition of in-situ generated nitrile oxides and arynes. nih.gov The success of this method relies on carefully matching the formation rates of these two highly reactive intermediates. Computational studies can model these kinetics to optimize reaction parameters, such as the timing of reagent addition, leading to significantly improved yields of the desired benzisoxazole product. nih.gov

Table 2: Computationally Studied Synthetic Pathways to the 1,2-Benzisoxazole Core

| Synthetic Method | Key Mechanistic Step | Role of Computational Modeling |

| Cyclization of o-hydroxyaryl oximes | Intramolecular N-O bond formation | Elucidating the transition state and influence of substituents. chim.it |

| [3+2] Cycloaddition | Reaction of nitrile oxides and arynes | Optimizing reaction kinetics by aligning intermediate formation rates. nih.gov |

| Oxidation of 2-allylanilines | In-situ formation of aryne and nitrile oxide intermediates | Proposing and validating plausible multi-step reaction mechanisms. chim.it |

Prediction of Reactivity and Reaction Pathways

Computational chemistry enables the prediction of how a molecule like 1,2-Benzisoxazol-3-ylacetyl chloride will behave in different chemical environments. By calculating the energies of various possible intermediates and transition states, researchers can forecast the most likely reaction pathways.

Studies on the reactivity of 1,2-benzisoxazole 2-oxides, for instance, show that reactions can either result in simple substitution on the benzene (B151609) ring or lead to the cleavage of the isoxazole (B147169) ring, depending on the reagents used. rsc.org Computational models can determine the activation barriers for these competing pathways, explaining the observed product distribution. For example, nitration leads to substitution, whereas reactions with halogen acids cause ring rupture. rsc.org

Furthermore, theoretical calculations have been instrumental in understanding the fragmentation patterns of 1,2-benzisoxazole derivatives in mass spectrometry. For 3-methyl-1,2-benzisoxazole, computational analysis of its molecular ion helped to rationalize the observed decomposition products, such as the characteristic loss of carbon monoxide. researchgate.net

Conformational Analysis of 1,2-Benzisoxazole Derivatives

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis uses computational methods to identify the most stable spatial arrangements (conformers) of a molecule and the energy barriers between them.

For flexible molecules like this compound, this involves analyzing the rotation around single bonds, particularly the bond connecting the acetyl chloride side chain to the rigid benzisoxazole ring. Standard approaches combine quantum chemical calculations (such as DFT B3LYP/6-31G*) with experimental data from methods like dipole moment analysis to determine the preferred conformations. researchgate.net

In a study on structurally related phosphorus-containing heterocycles, conformational analysis revealed that the molecules exist predominantly in a specific axial conformation. researchgate.net A similar approach applied to this compound would aim to determine the rotational preferences of the side chain relative to the plane of the heterocyclic ring, which is critical for understanding its interactions with other molecules.

Table 3: Methods in Conformational Analysis

| Technique | Information Provided | Example Application |

| Quantum Chemical Calculations (DFT) | Relative energies of different conformers, rotational energy barriers. | Determining the most stable 3D arrangement of the acetyl chloride side chain. researchgate.net |

| Dipole Moment Measurement | Experimental data on the molecule's overall polarity. | Validating the computationally predicted dominant conformer in solution. researchgate.net |

Future Research Directions and Synthetic Innovations

Development of More Efficient, Green, and Sustainable Synthetic Routes to 1,2-Benzisoxazol-3-ylacetyl Chloride

The chemical industry's increasing focus on environmental responsibility has spurred the development of green and sustainable synthetic practices. Future research is anticipated to concentrate on creating more benign and efficient methods for the synthesis of this compound, moving away from traditional approaches that often rely on hazardous reagents and generate significant waste.

Key areas of development are expected to include the application of alternative energy sources such as microwave irradiation and ultrasound. researchgate.netthieme-connect.comrsc.org These techniques have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of related benzisoxazole and other heterocyclic compounds. thieme-connect.comrsc.orgthieme-connect.com For instance, microwave-assisted synthesis has been effectively used for preparing 3-substituted 1,2-benzisoxazoles, suggesting its potential applicability to the synthesis of the acetyl chloride derivative. thieme-connect.comthieme-connect.com Similarly, ultrasound-assisted synthesis has emerged as a powerful green tool, enhancing reaction efficiency through acoustic cavitation. rsc.orglookchem.com

Another promising avenue is the adoption of flow chemistry. Continuous-flow processes offer enhanced safety, particularly when dealing with reactive intermediates like acyl chlorides, and allow for precise control over reaction parameters, leading to higher yields and purity. nih.govresearchgate.net The in-situ generation of acyl chlorides from carboxylic acids using reagents like bis(trichloromethyl) carbonate (BTC) in a flow system can minimize the handling of toxic chemicals and reduce waste.

Furthermore, the exploration of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, will be crucial. acs.org A one-pot process for preparing a related sulfonamide from 1,2-benzisoxazole-3-acetic acid has been patented, indicating the feasibility of such an approach for the acetyl chloride derivative. acs.org The use of greener solvents and recyclable catalysts, such as ionic liquids or solid-supported catalysts, will also be a significant focus. researchgate.net

Table 1: Comparison of Conventional and Green Synthetic Approaches for Heterocyclic Compounds

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave, Ultrasound, Photochemical |

| Solvents | Often uses volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, solvent-free conditions |

| Catalysts | Often stoichiometric and non-recyclable | Recyclable catalysts (e.g., solid-supported, phase-transfer) |

| Process | Batch processing | Continuous flow, one-pot synthesis |

| Waste | Higher E-factor (waste/product ratio) | Lower E-factor, atom-economical reactions |

| Safety | Handling of toxic and hazardous reagents | In-situ generation of reactive species, reduced handling of hazardous materials |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the primary utility of this compound lies in its function as an acylating agent, future research is poised to uncover novel reactivity patterns and unprecedented transformations of this molecule. The inherent reactivity of both the acyl chloride and the benzisoxazole ring system offers a rich playground for synthetic exploration.

A significant area of interest is the participation of the 1,2-benzisoxazole (B1199462) moiety in cycloaddition reactions. researchgate.netthieme-connect.comthieme-connect.comnih.govchim.itnih.gov The [3+2] cycloaddition of in-situ generated nitrile oxides with arynes provides an efficient route to the 1,2-benzisoxazole core itself. thieme-connect.comthieme-connect.comnih.gov Future work could explore the potential of the intact 1,2-benzisoxazole ring in this compound to act as a dienophile or dipolarophile in various cycloaddition reactions, leading to complex fused heterocyclic systems.

Ring-opening reactions of the 1,2-benzisoxazole nucleus also present a promising avenue for synthetic innovation. researchgate.net The isoxazole (B147169) ring is known to undergo cleavage under certain conditions, which can be exploited to generate new functional groups and molecular scaffolds. researchgate.net For instance, reductive cleavage of the 1,2-benzisoxazole ring typically yields a 2-hydroxyphenyl ketimine, which can be further hydrolyzed to a 2-hydroxyaryl ketone. The influence of the acetyl chloride group on the propensity and regioselectivity of such ring-opening reactions warrants investigation.

Furthermore, base-induced rearrangements of related (1,2-benzisoxazol-3-yl)acetates have been shown to yield novel structures like 2H-azirines and 3-iminobenzofurans, depending on the substituents. Investigating analogous transformations with this compound could lead to the discovery of new reaction pathways and the synthesis of previously inaccessible molecular frameworks.

Expansion of Synthetic Utility in Diversified Chemical Scaffolds

The versatility of this compound as a building block is expected to be significantly expanded in the future, with its application in the synthesis of a wide array of diversified chemical scaffolds. Its ability to introduce the 1,2-benzisoxazole-3-acetyl moiety into various molecules makes it a valuable tool for medicinal and materials chemistry.

One key area of expansion is its use in multicomponent reactions (MCRs). beilstein-journals.orgresearchgate.netmdpi.com MCRs, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. The development of novel MCRs incorporating this compound could provide streamlined access to libraries of complex molecules with potential biological activity.

The acetyl chloride functionality can be readily transformed into a variety of other functional groups, such as amides, esters, and ketones, providing a gateway to a multitude of derivatives. For example, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide highlights the use of a related benzisoxazole derivative as a precursor to more complex, disubstituted benzisoxazoles. mdpi.comresearchgate.net This suggests that this compound can serve as a starting point for the synthesis of amides and esters with diverse alcohol and amine partners, leading to a wide range of new chemical entities.

Furthermore, the 1,2-benzisoxazole ring itself can be a platform for further functionalization through transition metal-catalyzed cross-coupling reactions. researchgate.netnih.govresearchgate.netpreprints.org Palladium-catalyzed direct arylation of the benzisoxazole ring has been demonstrated, opening up possibilities for creating biaryl and heteroaryl structures. researchgate.netresearchgate.net The combination of the reactive acetyl chloride group with a benzisoxazole core that can be further modified through cross-coupling reactions provides a powerful strategy for the synthesis of complex, polyfunctional molecules.

Table 2: Examples of Diversified Scaffolds from Benzisoxazole Precursors

| Precursor | Reaction Type | Resulting Scaffold | Reference |

| 1,2-Benzisoxazole derivatives | Cycloaddition | Fused heterocyclic systems | researchgate.net |

| (1,2-Benzisoxazol-3-yl)acetates | Base-induced rearrangement | 2H-Azirines, 3-Iminobenzofurans | |

| 2,1-Benzisoxazole | Palladium-catalyzed direct arylation | 3-Aryl-2,1-benzisoxazoles | researchgate.net |

| 2-Azidobenzaldehyde, Anthranilamide, Terminal Alkynes | Copper-catalyzed multicomponent reaction | 1,2,3-Triazolyl-quinazolinones | mdpi.com |

| N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide | Cyclization | N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide | mdpi.com |

Catalyst Development for Selective Transformations Involving the Compound

The development of novel and highly selective catalysts will be instrumental in unlocking the full synthetic potential of this compound. Future research will likely focus on designing catalysts that can effect specific transformations on either the acyl chloride group or the benzisoxazole ring, with high efficiency and selectivity.

For reactions involving the acyl chloride moiety, such as amidation and esterification, the development of organocatalysts could offer a metal-free and environmentally friendly alternative to traditional methods. nih.gov Lewis base catalysts, for instance, have been shown to be effective in a variety of asymmetric multicomponent reactions and could potentially be adapted for selective transformations of this compound. nih.gov

In the realm of transition metal catalysis, there is significant scope for developing new palladium, copper, or other metal-based catalysts for cross-coupling reactions. While palladium-catalyzed arylations of the benzisoxazole ring have been reported, future work could focus on developing catalysts that allow for selective C-H functionalization at different positions of the benzene (B151609) ring of the benzisoxazole nucleus. researchgate.netnih.govresearchgate.net Ionically tagged palladium complexes have shown promise for recyclable catalysis in cross-coupling reactions of aryl chlorides, a concept that could be extended to reactions involving this compound.

Furthermore, the design of catalysts that can facilitate novel cascade reactions, where multiple bond-forming events occur in a single, catalytic cycle, will be a major area of innovation. Such catalysts could enable the rapid construction of complex molecular architectures from this compound in a highly efficient and atom-economical manner.

Q & A

Q. What are the standard laboratory-scale synthesis protocols for 1,2-benzisoxazol-3-ylacetyl chloride?

Methodological Answer: A common approach involves cyclization of o-hydroxyphenylketoxime precursors. For example, hydroxylamine hydrochloride reacts with substituted acetophenones to form oximes, which undergo cyclization using thionyl chloride (SOCl₂) in anhydrous tetrahydrofuran (THF) to yield chlorinated benzisoxazole derivatives . For acetyl chloride derivatives, post-synthetic acylation of the hydroxyl group may follow. Key steps include controlling reaction temperature (0–5°C for exothermic steps) and inert atmosphere to prevent hydrolysis.

Q. How can researchers purify and characterize this compound?

Methodological Answer:

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Characterization:

- Spectroscopy: and NMR to confirm acyl chloride and benzisoxazole peaks (e.g., carbonyl Cl at ~170 ppm in ) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .

- X-ray Diffraction: For crystal structure validation, particularly to analyze bond angles (e.g., C9–C3–C3a = 132.1°) and intramolecular interactions (e.g., Cl⋯H4 = 3.1169 Å) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and fume hoods due to acyl chloride reactivity and potential HCl release .

- Spill Management: Neutralize with sodium bicarbonate or calcium carbonate. Avoid water to prevent violent hydrolysis .

- Storage: Anhydrous conditions (e.g., molecular sieves) at 0–6°C to minimize decomposition .

Q. What are the key spectroscopic and thermodynamic properties of this compound?

Methodological Answer:

- IR Spectroscopy: Strong C=O stretch at ~1800 cm (acyl chloride) and benzisoxazole ring vibrations at 1600–1500 cm .

- Thermodynamics: Hydrolysis enthalpy (ΔH°) = -112 ± 8.4 kJ/mol in aqueous ethanol, critical for kinetic stability assessments .

- Boiling Point: Reduced-pressure data (364.2 K at 0.020 atm) aids in distillation optimization .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing this compound under varying catalytic conditions?

Methodological Answer:

- Base-Catalyzed Cyclization: Pyridine enhances oxime cyclization by scavenging HCl, reducing side reactions like dimerization .

- Solvent Effects: Anhydrous THF minimizes hydrolysis but may slow reaction kinetics compared to polar aprotic solvents (e.g., DMF) .

- Kinetic Studies: Monitor intermediates via in-situ FTIR or LC-MS to optimize reaction time and temperature .

Q. How can computational modeling predict the stability and reactivity of this compound?

Methodological Answer:

- DFT Calculations: Model intramolecular interactions (e.g., Cl⋯H4 distances) to predict crystal packing and stability .

- Reactivity Descriptors: Use HOMO-LUMO gaps to assess electrophilicity of the acyl chloride group for nucleophilic substitution .

- MD Simulations: Predict hydrolysis rates in solvent mixtures using free-energy landscapes .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

- Reproducibility Checks: Validate purity via elemental analysis and compare with literature (e.g., mp 123–125°C for precursors ).

- Data Normalization: Reconcile NMR shifts using internal standards (e.g., TMS) and solvent-specific referencing .

- Error Analysis: Quantify uncertainties in thermodynamic data (e.g., ±8.4 kJ/mol in ΔH°) to assess significance of discrepancies .

Q. What strategies stabilize this compound under varying pH and temperature conditions?

Methodological Answer:

- Low-Temperature Storage: Maintain at -20°C under argon to suppress hydrolysis .

- Buffered Media: Use pH 4–6 buffers to balance acyl chloride reactivity and benzisoxazole ring stability .

- Lyophilization: For long-term storage, lyophilize as a stable adduct (e.g., with tert-butylamine) and regenerate via acid treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.